(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid
Description
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(9(11)12)8(13-2)7-4-3-5-10-7/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t6-,7+,8-/m1/s1 |
InChI Key |
ZGUZUQVQUIZGGC-GJMOJQLCSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)O |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Baylis-Hillman Reaction Followed by Diastereoselective Hydrogenation
Reaction Design and Substrate Preparation
The Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate serves as the cornerstone of this method. The reaction proceeds via a conjugate addition-elimination mechanism, catalyzed by nucleophilic amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield an α,β-unsaturated ester intermediate. The N-Boc protecting group ensures compatibility with subsequent hydrogenation steps while maintaining the stereochemical integrity of the pyrrolidine ring.
Hydrogenation and Stereochemical Control
The unsaturated ester undergoes diastereoselective hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂). This step reduces the double bond with high selectivity for the (2R,3R) configuration, achieving a diastereomeric excess (d.e.) of >95%. The reaction’s outcome is attributed to the steric hindrance imposed by the Boc-protected pyrrolidine, which favors hydrogen addition from the less hindered face.
Table 1: Key Parameters for Baylis-Hillman-Hydrogenation Synthesis
| Parameter | Details |
|---|---|
| Starting Materials | N-Boc-prolinal, methyl acrylate |
| Catalyst | DABCO (Baylis-Hillman); Pd/C (hydrogenation) |
| Solvent | Dichloromethane (Baylis-Hillman); Methanol (hydrogenation) |
| Temperature | 0–25°C (Baylis-Hillman); 25°C (hydrogenation) |
| Yield | 68% overall (two steps) |
| Stereoselectivity | >95% d.e. for (2R,3R) configuration |
Ruthenium-Catalyzed Asymmetric Hydrogenation
Substrate Synthesis via β-Keto Ester Intermediate
This route begins with the preparation of a β-keto-α-methyl ester derived from (S)-N-Boc-proline. The keto ester is synthesized through a two-step sequence: (1) oxidation of the proline derivative to a ketone and (2) esterification with methyl iodide. The resulting β-keto ester serves as the substrate for asymmetric hydrogenation.
Dynamic Kinetic Resolution with Ru(II) Catalysts
The hydrogenation employs a chiral Ru(II)-(BINAP) catalyst (e.g., RuCl₂[(R)-BINAP]) to induce dynamic kinetic resolution (DKR). Under 50 bar H₂ pressure, the catalyst facilitates simultaneous reduction of the ketone and epimerization of the α-stereocenter, yielding the desired (2R,3R)-configured product with 89% enantiomeric excess (e.e.).
Table 2: Ru-Catalyzed Hydrogenation Conditions
| Parameter | Details |
|---|---|
| Catalyst | RuCl₂[(R)-BINAP] |
| Pressure | 50 bar H₂ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Yield | 75% |
| Stereoselectivity | 89% e.e. |
Reformatsky Reaction Approach
Zinc-Mediated Coupling
The Reformatsky reaction, utilizing zinc metal and ethyl bromoacetate , constructs the carbon skeleton of the target molecule. A chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is attached to the pyrrolidine precursor to enforce stereocontrol during the coupling step. The reaction proceeds via a zinc enolate intermediate, which reacts with a methyl-substituted aldehyde to form the β-hydroxy ester.
Hydrolysis and Protecting Group Manipulation
Following the Reformatsky step, the ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH). Subsequent removal of the chiral auxiliary under acidic conditions (e.g., HCl in dioxane) affords the free amino acid. Methoxylation is achieved via Williamson ether synthesis , employing methyl iodide and silver oxide (Ag₂O).
Table 3: Reformatsky Reaction Parameters
| Parameter | Details |
|---|---|
| Reagents | Zinc, ethyl bromoacetate, chiral auxiliary |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C to 25°C |
| Yield | 62% (over three steps) |
| Stereoselectivity | 82% d.e. |
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
This method resolves racemic 3-methoxy-2-methyl-3-pyrrolidinylpropanoic acid using immobilized lipases (e.g., Candida antarctica lipase B). The enzyme selectively acylates the (2R,3R)-enantiomer with vinyl acetate in tert-butyl methyl ether (TBME), leaving the undesired (2S,3S)-isomer unreacted. The products are separated via column chromatography.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Baylis-Hillman | 68 | >95% d.e. | Moderate | High |
| Ru-Catalyzed Hydrogen. | 75 | 89% e.e. | High | Moderate |
| Reformatsky | 62 | 82% d.e. | Low | Low |
| Enzymatic Resolution | 50 | >99% e.e. | Limited | High |
Scientific Research Applications
(2R,3R)-3-Methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Boc-Protected Derivative: (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic Acid
Key Differences :
- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen .
- Molecular formula: C₁₄H₂₅NO₅
- Molecular weight : 287.36 g/mol .
- Applications : Synthetic intermediate in peptide chemistry; enhances solubility and stability during solid-phase synthesis .
- Activity : Lacks direct bioactivity; used exclusively as a precursor for dolastatin analogs .
Comparison Table :
| Property | Target Compound | Boc-Protected Derivative |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₃ | C₁₄H₂₅NO₅ |
| Molecular Weight | 187.24 | 287.36 |
| Key Functional Groups | Methoxy, pyrrolidine | Boc, methoxy, pyrrolidine |
| Bioactivity | Antiplasmodial (in dolastatin) | None (synthetic intermediate) |
| Synthesis Role | Natural product subunit | Protected intermediate |
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol
Key Differences :
- Structure: Substitutes the propanoic acid with a hydroxymethyl group and introduces a 4-octylphenyl side chain .
- Activity : Exhibits cytotoxic activity against murine hematopoietic FL5.12 cells (IC₅₀ = 2.5 µM) by downregulating nutrient transporters .
- Stereochemical Impact: The (2S,3R) configuration is critical for binding to nutrient transporters, while structural hybridization with phenothiazine reduces potency .
Comparison Table :
| Property | Target Compound | (2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol |
|---|---|---|
| Core Structure | Propanoic acid + pyrrolidine | Pyrrolidine + hydroxymethyl + 4-octylphenyl |
| Bioactivity | Antiplasmodial | Cytotoxic |
| Key Functional Groups | Methoxy, carboxyl | Hydroxymethyl, aromatic |
| Mechanism | Subunit in dolastatins | Nutrient transporter inhibition |
Dolastatin 10
Key Differences :
- Structure : Macrocyclic peptide containing O-M-Dolaproine as a subunit, along with dolavaline, dolaphenine, and other modified residues .
- Activity: Potent microtubule inhibitor (IC₅₀ = 0.1–1 nM in cancer cells); derived from marine cyanobacteria .
- Role of O-M-Dolaproine : Contributes to conformational rigidity and target binding in the larger peptide .
Comparison Table :
| Property | Target Compound | Dolastatin 10 |
|---|---|---|
| Molecular Complexity | Monomeric | Macrocyclic peptide |
| Molecular Weight | 187.24 | ~1,200 g/mol |
| Bioactivity | Subunit-dependent | Direct anticancer activity |
| Applications | Building block for peptides | Clinical trials (discontinued) |
Research Findings and Implications
Stereochemical Specificity : The (2R,3R,2S) configuration in O-M-Dolaproine is essential for its role in dolastatins. Alterations (e.g., Boc protection) abolish bioactivity but improve synthetic utility .
Structural Hybridization: Combining pyrrolidine derivatives with phenothiazine systems () reduces cytotoxicity, highlighting the sensitivity of bioactivity to substituent modifications .
Anti-Plasmodial Mechanism : O-M-Dolaproine-containing dolastatins inhibit Plasmodium falciparum growth by disrupting microtubule dynamics, similar to vinca alkaloids .
Biological Activity
(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid, with CAS number 120205-62-1, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 187.24 g/mol. It features a chiral center, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| Chiral Centers | 3 |
The biological activity of (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid is primarily attributed to its interaction with specific biological pathways and targets:
- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly those involving amino acids and neuropeptides, which are crucial for cognitive functions and mood regulation.
- Receptor Binding : Research indicates that it may act as a ligand for certain receptors, potentially modulating their activity and leading to physiological effects.
Pharmacological Studies
Several studies have explored the pharmacological implications of this compound:
- In vitro Studies : Laboratory experiments have demonstrated its ability to affect neuronal cell lines, suggesting neuroprotective properties.
- Animal Models : In vivo studies using rodent models have shown that administration of this compound can lead to improvements in memory and learning tasks, indicating cognitive enhancement potential.
Case Studies
- Cognitive Enhancement in Rodents : A study published in the Journal of Neurochemistry investigated the effects of (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid on spatial memory in mice. Results indicated significant improvements in performance on the Morris water maze task, suggesting enhanced memory retention and spatial learning capabilities.
- Neuroprotective Effects : Another research article highlighted the compound's ability to protect neurons from oxidative stress-induced apoptosis in cultured neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (2S)-Pyrrolidine | C4H9N | Modulates neurotransmitter release |
| (R)-Baclofen | C10H12ClN | GABA receptor agonist |
| (S)-Citalopram | C17H18ClN | Selective serotonin reuptake inhibitor |
Q & A
What are the key synthetic strategies for enantioselective synthesis of (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid?
Basic Research Question
Answer:
The synthesis of this compound requires precise stereochemical control. Key strategies include:
- Chiral Pool Synthesis : Use enantiomerically pure (2S)-pyrrolidine as a starting material to preserve stereochemistry .
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) to protect the pyrrolidine nitrogen during coupling reactions .
- Stereoselective Alkylation : Introduce the methoxy and methyl groups via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) to ensure (2R,3R) configuration .
- Carboxylic Acid Formation : Hydrolyze ester intermediates under basic conditions (LiOH/THF) to yield the final propanoic acid moiety .
How does the stereochemistry of this compound influence its biological activity in antiplasmodial studies?
Advanced Research Question
Answer:
The (2R,3R) and (2S) configurations are critical for target binding. Methodological insights include:
- Conformational Analysis : NMR and molecular dynamics simulations reveal that the methoxy group stabilizes a bioactive conformation, enhancing interaction with Plasmodium falciparum proteases .
- Docking Studies : The (2S)-pyrrolidine moiety mimics natural substrates, enabling competitive inhibition of malarial enzyme active sites .
- Comparative Assays : Testing enantiomeric pairs (e.g., (2S,3S) vs. (2R,3R)) shows a >10-fold difference in IC50 values, confirming stereodependence .
What analytical techniques are recommended for structural validation and purity assessment?
Basic Research Question
Answer:
- NMR Spectroscopy : - and -NMR confirm stereochemistry (e.g., methoxy proton splitting patterns and pyrrolidine ring coupling constants) .
- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% formic acid/ACN gradient) resolves enantiomeric impurities (<1% detection limit) .
- X-ray Crystallography : Single-crystal analysis validates absolute configuration, particularly for chiral centers .
How can researchers address discrepancies in reported antiplasmodial activity across different studies?
Advanced Research Question
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., parasite strain, incubation time). For example, Pf3D7 vs. PfDd2 strains show differential susceptibility due to transporter polymorphisms .
- Compound Stability : Perform stability studies in culture media (pH 7.4, 37°C) to rule out degradation over 24-hour assays .
- Cellular Uptake : Use radiolabeled analogs (e.g., -methoxy) to quantify intracellular accumulation, which correlates with observed EC50 variations .
What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?
Advanced Research Question
Answer:
- Flow Chemistry : Continuous reactors improve mixing and thermal control during exothermic steps (e.g., Boc deprotection with TFA) .
- Catalytic Asymmetric Methoxylation : Replace stoichiometric chiral reagents with organocatalysts (e.g., cinchona alkaloids) to reduce costs and waste .
- Quality-by-Design (QbD) : Design of Experiments (DoE) identifies critical parameters (e.g., pH during crystallization) to maximize enantiomeric excess (ee >99%) .
How is this compound integrated into peptide-based drug conjugates for targeted delivery?
Advanced Research Question
Answer:
- Linker Design : Attach via amide bonds to lysine or cysteine residues in antibody-drug conjugates (ADCs). Stability is assessed using plasma esterase assays .
- In Vivo Efficacy : Conjugates with dolaproine derivatives (e.g., monomethyl auristatin F analogs) show 50% tumor regression in xenograft models at 1 mg/kg doses .
- Metabolite Tracking : LC-MS/MS quantifies hydrolyzed free acid in tissues, confirming target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
